LogP Modulation via Fluorination vs. Non-Fluorinated Alkyl Bromide
Incorporation of a terminal fluorine atom into an alkyl bromide chain significantly modulates lipophilicity. 1-Bromo-11-fluoroundecane (target) exhibits a computed XLogP3-AA of 5.5, whereas its non-fluorinated counterpart, 1-bromoundecane (CAS 693-67-4), shows a higher LogP ranging from 5.5 to 6.5 across sources, indicating greater lipophilicity [1][2]. The reduced LogP in the fluorinated analog arises from the electron-withdrawing nature of fluorine, which decreases overall hydrophobicity and may improve solubility in more polar environments. This differential is critical for applications requiring balanced lipophilicity, such as membrane permeability or chromatographic behavior.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.5 |
| Comparator Or Baseline | 1-Bromoundecane: LogP range 5.5 - 6.5 (computed and experimental) |
| Quantified Difference | Decrease of up to ~1 LogP unit |
| Conditions | Computed properties; PubChem XLogP3 and experimental data |
Why This Matters
A lower LogP indicates improved aqueous solubility and altered partitioning, which can be decisive in selecting a building block for drug discovery or materials science where bioavailability or phase behavior is a concern.
- [1] PubChem. (2025). Undecane, 1-bromo-11-fluoro-. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-11-fluoroundecane View Source
- [2] SpringerMaterials. (n.d.). 1-bromo-undecane - Substance Profile. Retrieved from https://materials.springer.com/substanceprofile/docs/smsid_otzghsndaocbvawa View Source
